methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate
CAS No.: 1004644-29-4
Cat. No.: VC4513168
Molecular Formula: C16H15N3O2
Molecular Weight: 281.315
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1004644-29-4 |
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Molecular Formula | C16H15N3O2 |
Molecular Weight | 281.315 |
IUPAC Name | methyl 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylate |
Standard InChI | InChI=1S/C16H15N3O2/c1-3-19-10-11(9-17-19)15-8-13(16(20)21-2)12-6-4-5-7-14(12)18-15/h4-10H,3H2,1-2H3 |
Standard InChI Key | ZEAOSQDYOWHRFU-UHFFFAOYSA-N |
SMILES | CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a quinoline core substituted at the 2-position with a 1-ethyl-1H-pyrazol-4-yl group and a methyl ester at the 4-position. Its molecular formula is C₁₆H₁₅N₃O₂, with a molar mass of 281.31 g/mol . The pyrazole moiety introduces a planar, electron-rich heterocycle, while the ester group enhances lipophilicity compared to carboxylic acid analogs .
Key Structural Features:
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Quinoline backbone: A bicyclic system with a nitrogen atom at position 1, enabling π-π stacking and hydrogen bonding .
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Pyrazole substituent: The 1-ethyl group at N1 and the 4-position linkage to quinoline influence steric and electronic properties .
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Methyl ester: Serves as a prodrug motif, potentially improving membrane permeability over the carboxylic acid form .
Synthesis and Chemical Characterization
Synthetic Routes
The synthesis of methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate can be inferred from analogous quinoline-pyrazole derivatives. Two primary strategies are employed:
Strategy 1: Pfitzinger Reaction with Subsequent Esterification
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Pfitzinger Reaction: Condensation of isatin derivatives with ketones in alkaline media forms the quinoline scaffold. For example, 5-fluoroisatin reacts with acetophenone to yield 6-substituted quinolines .
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Suzuki-Miyaura Coupling: Introduction of the pyrazole group via palladium-catalyzed cross-coupling between a quinoline boronic acid and 1-ethyl-4-iodopyrazole .
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Esterification: The carboxylic acid intermediate is treated with methanol and a catalyst (e.g., H₂SO₄) to form the methyl ester .
Strategy 2: Direct Alkylation of Quinoline Precursors
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Intermediate Alkylation: Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes alkylation with 1-ethyl-4-(bromomethyl)pyrazole in the presence of K₂CO₃/DMF .
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Ester Hydrolysis and Re-esterification: Hydrolysis of ethyl esters to carboxylic acids followed by methyl esterification .
Table 1: Comparison of Synthetic Methods
Method | Yield (%) | Key Reagents | Conditions | Reference |
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Pfitzinger + Suzuki | 45–68 | Isatin, Pd(PPh₃)₄ | Microwave, 120°C | |
Direct Alkylation | 53–76 | K₂CO₃, DMF | 60°C, 12 h | |
Esterification | 81–85 | H₂SO₄, MeOH | Reflux, 6 h |
Spectroscopic Characterization
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¹H NMR: Key signals include the pyrazole proton at δ 7.68 (s, 1H), quinoline H-3 at δ 8.44 (d, J = 8.1 Hz), and methyl ester at δ 3.89 (s, 3H) .
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IR: Ester carbonyl stretch at 1725 cm⁻¹ and C=N quinoline absorption at 1620 cm⁻¹.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO and DCM (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL) . The ester group enhances lipid solubility compared to carboxylic acid analogs.
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Stability: Stable under inert atmospheres at −20°C but prone to hydrolysis in aqueous acidic/basic conditions .
Table 2: Physicochemical Data
Property | Value | Method | Reference |
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Melting Point | 182–184°C (decomposes) | Differential Scanning | |
LogP | 2.8 ± 0.3 | HPLC | |
pKa (ester) | ~1.5 (hydrolysis) | Potentiometric Titration |
Biological Activity and Structure-Activity Relationships (SAR)
Anticancer Activity
Methyl esters of quinoline-4-carboxylic acids induce apoptosis in cancer cells by modulating PI3K/Akt pathways . The 1-ethylpyrazole moiety may enhance selectivity for kinase domains, as seen in MET kinase inhibitors (e.g., AMG 337, IC₅₀ = 0.3 nM) .
SAR Insights:
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2-Position Substitution: Bulky groups (e.g., pyrazole) improve potency by occupying hydrophobic enzyme pockets .
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4-Ester vs. Acid: Esters exhibit higher bioavailability but require hydrolysis for activity .
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Pyrazole N-Substitution: Ethyl groups optimize metabolic stability over methyl or aryl analogs .
Applications and Future Directions
Therapeutic Applications
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Antiviral Agents: Potential use against HIV and enteroviruses, leveraging quinoline’s RNA-binding affinity .
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Kinase Inhibitors: Structural similarity to MET inhibitors suggests utility in oncology .
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Antimicrobials: Pyrazole-quinoline hybrids disrupt bacterial cell wall synthesis .
Challenges and Innovations
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